molecular formula C17H19N3O5S2 B13351576 {[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate

{[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B13351576
M. Wt: 409.5 g/mol
InChI Key: BXMUIXGWDILHNW-UHFFFAOYSA-N
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Description

2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfamoyl group, a phenyl ring, and a nicotinate moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3-(N,N-Dimethylsulfamoyl)phenylamine and 2-(methylthio)nicotinic acid. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(N,N-Dimethylsulfamoyl)phenylamine
  • 2-(methylthio)nicotinic acid
  • Phenylboronic acid derivatives

Uniqueness

2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N3O5S2

Molecular Weight

409.5 g/mol

IUPAC Name

[2-[3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C17H19N3O5S2/c1-20(2)27(23,24)13-7-4-6-12(10-13)19-15(21)11-25-17(22)14-8-5-9-18-16(14)26-3/h4-10H,11H2,1-3H3,(H,19,21)

InChI Key

BXMUIXGWDILHNW-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)COC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

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